methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride
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Overview
Description
Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride typically involves the reaction of pyrrolidine with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of pyrrolidine with a suitable halide, followed by purification and conversion to the dihydrochloride salt. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the pyrrolidine ring.
Scientific Research Applications
Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the additional substituents.
N-methylpyrrolidine: Similar in structure but with a different substitution pattern.
Pyrrolidin-2-one: A related compound with a carbonyl group in the ring.
Uniqueness
Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
CAS No. |
2565790-84-1 |
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Molecular Formula |
C8H20Cl2N2 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
(2S)-N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(7-9-2)10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChI Key |
NQLBVHCGFWPQHQ-JZGIKJSDSA-N |
Isomeric SMILES |
C[C@@H](CNC)N1CCCC1.Cl.Cl |
Canonical SMILES |
CC(CNC)N1CCCC1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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